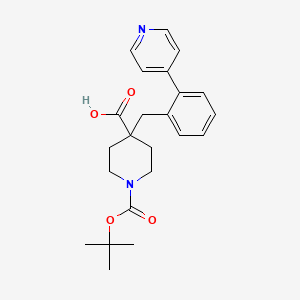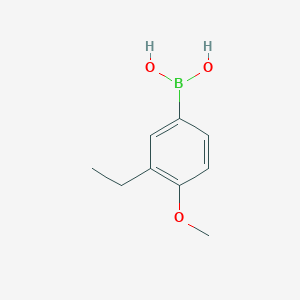
3-Ethyl-4-methoxyphenylboronic acid
Descripción general
Descripción
3-Ethyl-4-methoxyphenylboronic acid is a compound with the molecular weight of 180.01 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 3-Ethyl-4-methoxyphenylboronic acid is C9H13BO3 . The InChI key, which is a unique identifier for the compound, is OMAZGRPOBAPVHB-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including 3-Ethyl-4-methoxyphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
3-Ethyl-4-methoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 180.01 .Aplicaciones Científicas De Investigación
Application 1: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application: Pinacol boronic esters, which include compounds like “3-Ethyl-4-methoxyphenylboronic acid”, are valuable building blocks in organic synthesis . They are used in a process called catalytic protodeboronation, which is not well developed compared to the functionalizing deboronation of alkyl boronic esters .
- Methods of Application: The process involves the use of a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Application 2: Solubility of Phenylboronic Acid and its Cyclic Esters
- Summary of Application: The solubility of phenylboronic acid and its cyclic esters, including “3-Ethyl-4-methoxyphenylboronic acid”, in various organic solvents is an important aspect of their use in scientific research .
- Methods of Application: The solubilities of these compounds in solvents like chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane were determined experimentally using a dynamic method .
- Results or Outcomes: Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .
Application 3: Suzuki–Miyaura Coupling
- Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids and their esters, including “3-Ethyl-4-methoxyphenylboronic acid”, are used as organoboron reagents in this process .
- Methods of Application: The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation from boron to palladium .
- Results or Outcomes: The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Application 4: Electrochemical Redox Probe
- Summary of Application: 4-Methoxyphenylboronic acid, a compound similar to “3-Ethyl-4-methoxyphenylboronic acid”, is used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells .
- Methods of Application: The compound is used as a probe in an electrochemical setup to detect the presence of H2O2 .
- Results or Outcomes: This application allows for the selective detection of H2O2 in live cells, which is important in various biochemical and medical research contexts .
Application 5: Chemical Vapor Deposition (CVD) of Graphene
- Summary of Application: 4-Methoxyphenylboronic acid is used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .
- Methods of Application: The compound is used in a CVD process to deposit graphene layers with in-situ doping .
- Results or Outcomes: This application allows for the production of doped graphene layers, which have unique properties and potential applications in electronics and other fields .
Application 6: Preparation of Axially-Chiral Biarylphosphonates
- Summary of Application: Boronic acids, including “3-Ethyl-4-methoxyphenylboronic acid”, can be used in the preparation of axially-chiral biarylphosphonates .
- Methods of Application: This involves asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
- Results or Outcomes: The result is the formation of axially-chiral biarylphosphonates, which have potential applications in various areas of chemistry .
Application 7: Preparation of Arylpyrimidines
- Summary of Application: Boronic acids, including “3-Ethyl-4-methoxyphenylboronic acid”, can be used in the preparation of arylpyrimidines .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves a coupling reaction similar to the Suzuki-Miyaura coupling .
- Results or Outcomes: The result is the formation of arylpyrimidines, which are important compounds in medicinal chemistry .
Safety And Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear protective gloves, eye protection, and face protection when handling this compound .
Relevant Papers The papers retrieved discuss the use of boronic acids in Suzuki-Miyaura cross-coupling reactions and the protodeboronation of pinacol boronic esters . These papers provide valuable insights into the chemical reactions involving boronic acids, including 3-Ethyl-4-methoxyphenylboronic acid.
Propiedades
IUPAC Name |
(3-ethyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZGRPOBAPVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



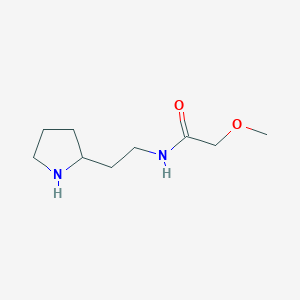
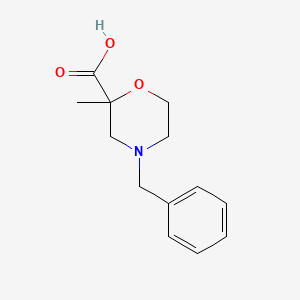
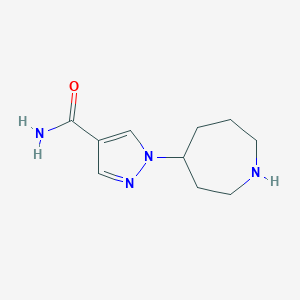
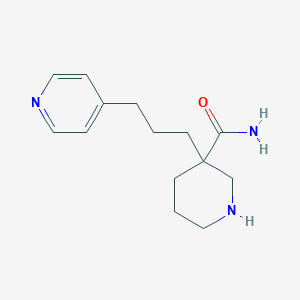
![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)
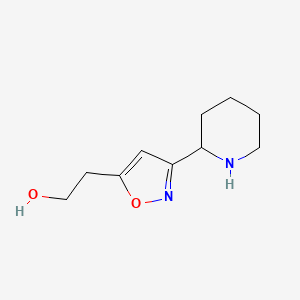
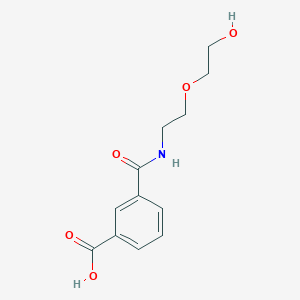
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
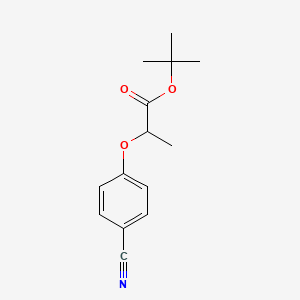
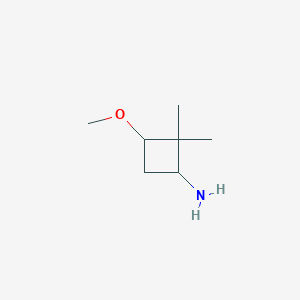
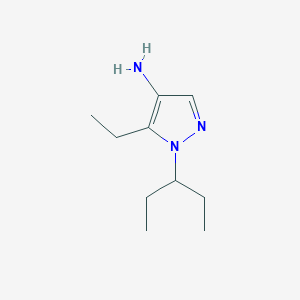
![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)
